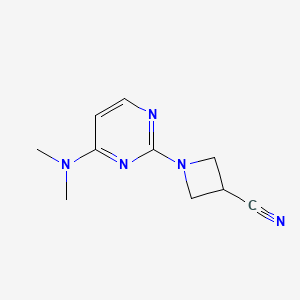
1-(4-(Dimethylamino)pyrimidin-2-yl)azetidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a pyrimidine derivative. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. They are found in many important biomolecules, including DNA and RNA. Pyrimidine derivatives have been broadly applied in therapeutic disciplines due to their high degree of structural diversity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including nucleophilic aromatic substitution (SNAr) reactions .科学的研究の応用
Synthesis and Biological Activity
1-(4-(Dimethylamino)pyrimidin-2-yl)azetidine-3-carbonitrile and its analogues have been synthesized and evaluated for various biological activities. Research demonstrates the synthesis of new pyrimidine-azetidinone analogues, which show significant antioxidant, in vitro antimicrobial, and antitubercular activities (Chandrashekaraiah et al., 2014). These compounds exhibit promising results against bacterial and fungal strains, including mycobacterium tuberculosis, indicating their potential as antibacterial and antituberculosis agents.
Interaction with Proteins
The binding interaction of biologically active pyrimidine derivatives with bovine serum albumin (BSA) has been studied using various spectroscopic methods. A specific derivative, 2–amino-6-hydroxy–4–(4-N, N-dimethylaminophenyl)-pyrimidine-5-carbonitrile (AHDMAPPC), shows antibacterial activity against Escherichia coli and Staphylococcus aureus. The study reveals that these derivatives can bind to BSA, suggesting their potential for effective transportation and elimination in the body, which could be useful for drug design (Suryawanshi et al., 2015).
Molecular Recognition and Structural Analysis
Pyrimidine derivatives, including this compound, play a significant role in molecular recognition processes, which are crucial for the targeted drug action of pharmaceuticals. Studies on the crystallization and molecular structure of these compounds have provided insights into their hydrogen bonding capabilities, which are essential for their biological activity and potential pharmaceutical applications (Rajam et al., 2017).
Antimicrobial and Antifungal Potentials
Research into pyrimidine-linked heterocyclic compounds has shown that they possess significant insecticidal and antimicrobial potentials. These compounds have been synthesized using microwave irradiative cyclocondensation and evaluated for their activity against Pseudococcidae insects and selected microorganisms, showcasing their potential in addressing various microbial and insect-related issues (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Screening
Synthesis and characterization of azetidine-2-one derivatives have been carried out, revealing their antibacterial, antifungal, anticancer, and antitubercular activities. A novel compound synthesized from Schiff base ((Z)-N(4-dimethylamino)benzylidene)pyrimidine-2-amine) with chloroacetyl chloride showed mild antibacterial activity against Staphylococcus aureus and Escherichia coli (Ramachandran et al., 2022).
作用機序
特性
IUPAC Name |
1-[4-(dimethylamino)pyrimidin-2-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-14(2)9-3-4-12-10(13-9)15-6-8(5-11)7-15/h3-4,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLAGOJZCRWZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)

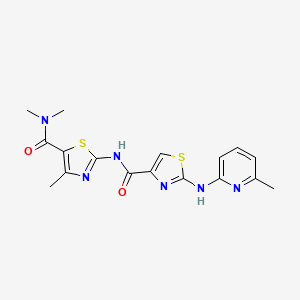
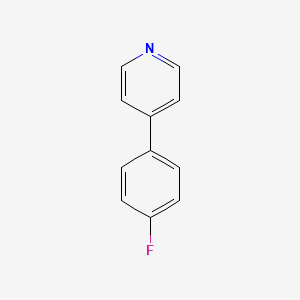
![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)
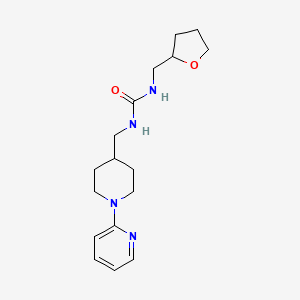
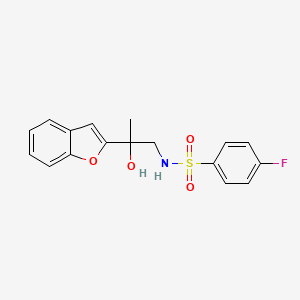
![7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2859071.png)
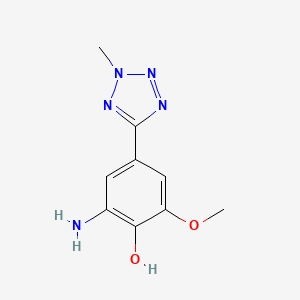
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2859075.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]acetic acid](/img/structure/B2859076.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2859078.png)